molecular formula C12H21NO9S B563399 S-Hydroxy Topiramate CAS No. 198215-62-2

S-Hydroxy Topiramate

Cat. No. B563399
CAS RN: 198215-62-2
M. Wt: 355.358
InChI Key: RWNDWLAEFHRSEG-VZSYODPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Hydroxy Topiramate is a compound with the molecular formula C12H21NO9S . It is also known as 9-Hydroxy Topiramate . The compound is related to Topiramate, a second-generation antiepileptic drug used for the treatment of different types of seizures and prophylactic treatment of migraines .


Molecular Structure Analysis

S-Hydroxy Topiramate has a complex molecular structure. It has a monosaccharide chemical structure containing a sulfamate, and 40% of its mass is accounted for by oxygen . The compound’s molecular weight is 355.36 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Scientific Research Applications

Pharmacological Profile and Mechanism of Action

Topiramate is a sulfamate-substituted monosaccharide derived from D-fructose, structurally distinct from other antiepileptic drugs (AEDs). Its multifaceted mode of action includes modulation of voltage-dependent sodium channels, potentiation of gamma-aminobutyric acid (GABA)-evoked currents, and blockade of the kainate/AMPA subtype of the glutamate receptor. These mechanisms suggest potential effectiveness across various types of epilepsy and possibly other neurological conditions (Rosenfeld, 1997); (Langtry, Gillis, & Davis, 1997).

Pharmacokinetic Properties

Topiramate exhibits linear pharmacokinetics over a dose range of 100–800mg, characterized by low oral clearance and predominance of renal excretion. Its half-life, absorption, and clearance are affected by coadministration with other AEDs, indicating the necessity for dosage adjustments in polytherapy. These properties make topiramate a unique example of an AED with significant clinical implications for drug interactions and therapy customization (Bialer et al., 2004).

Clinical Efficacy in Epilepsy

Clinical trials have validated topiramate's efficacy as both monotherapy and adjunctive therapy in treating partial-onset seizures, primary generalized tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome. Its broad-spectrum efficacy, combined with a generally favorable safety profile, positions topiramate as a valuable option in epilepsy management (Hoy, 2016).

Therapeutic Potential Beyond Epilepsy

Beyond its primary use in epilepsy, topiramate has been explored for potential applications in treating a variety of psychiatric and neurologic conditions, including migraine prophylaxis, bipolar disorder, and binge eating disorder. While its cognitive effects remain a concern, the drug's multifaceted action provides a theoretical basis for its utility across these diverse clinical settings (Karamustafalıoğlu & Demirkıran, 2004); (Mula, 2012).

properties

IUPAC Name

[(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNDWLAEFHRSEG-VZSYODPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652614
Record name [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198215-62-2
Record name [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.